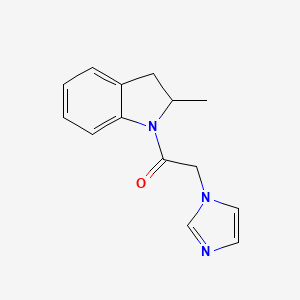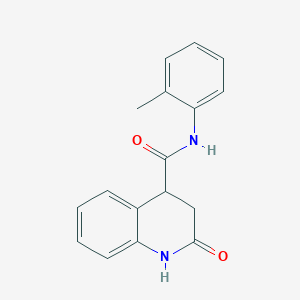
N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a chemical compound that belongs to the quinoline family. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound exhibits various pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that mediate inflammation. It also inhibits the activity of topoisomerase II, which is essential for DNA replication and repair. Furthermore, it modulates the activity of various signaling pathways such as NF-κB and MAPK, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide exhibits various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. It also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, it shows antimicrobial activity against various bacterial and fungal strains by disrupting the cell membrane and inhibiting the synthesis of essential macromolecules.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has several advantages for lab experiments. It exhibits potent pharmacological activity at low concentrations, making it an attractive candidate for drug development. It is also relatively easy to synthesize, and the reaction conditions can be optimized to improve the yield of the product. However, there are also some limitations to its use in lab experiments. It has poor solubility in water, which can make it challenging to administer in vivo. Additionally, it exhibits cytotoxicity at high concentrations, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One potential area of research is the development of analogs with improved pharmacological properties. Another direction is the investigation of its potential applications in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its potential as an antimicrobial agent for the treatment of bacterial and fungal infections can also be explored. Overall, the study of N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide holds great promise for the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves the reaction between 2-methylbenzamide and 2-chloro-3,4-dihydroquinolin-4-one in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also shows promising antitumor activity by inducing apoptosis in cancer cells. Furthermore, it has been reported to possess antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-6-2-4-8-14(11)19-17(21)13-10-16(20)18-15-9-5-3-7-12(13)15/h2-9,13H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOFHAGXWLPMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




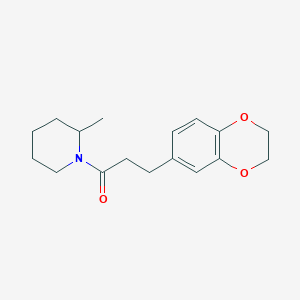

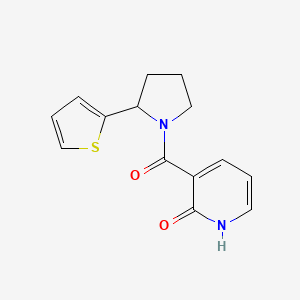
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7491979.png)
![2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491994.png)
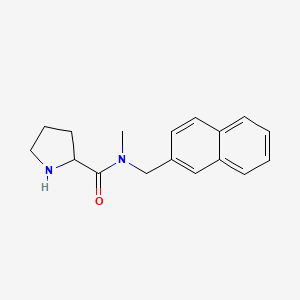
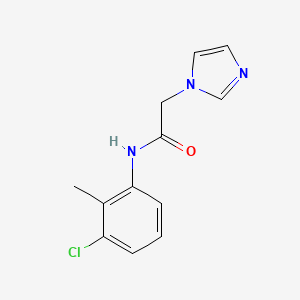

![2-[(3,4-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492023.png)
